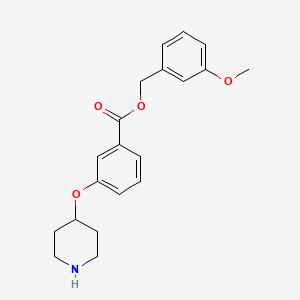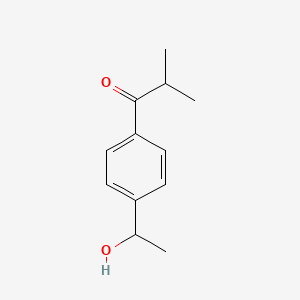
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropanone, featuring a hydroxyethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one typically involves the reaction of 4-(1-Hydroxyethyl)phenyl with 2-methylpropan-1-one under specific conditions. One common method is the acid-catalyzed transformation of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often include the use of strong acids as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenyl acetate: Contains an acetate group instead of the propanone moiety.
Uniqueness
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyethyl and methylpropanone groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications not shared by its analogs.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-[4-(1-hydroxyethyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-9,13H,1-3H3 |
InChIキー |
IMWYBLUXJIAUAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)

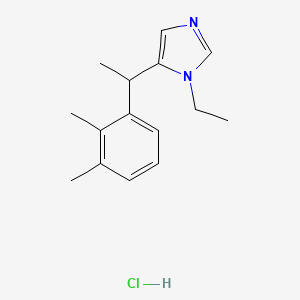
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
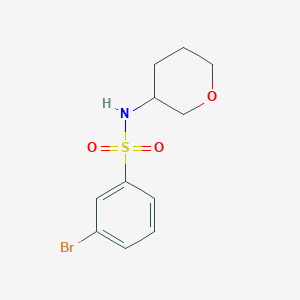
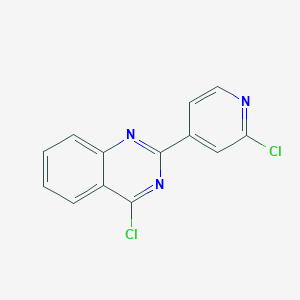


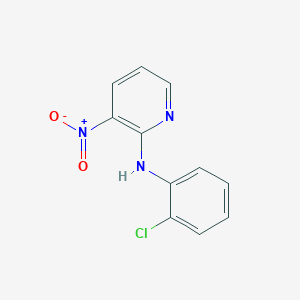
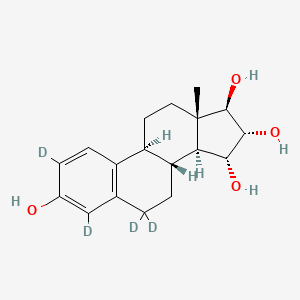
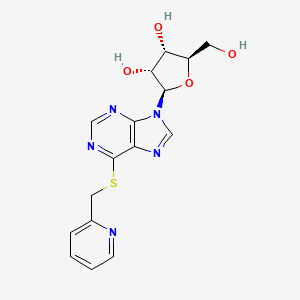
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
